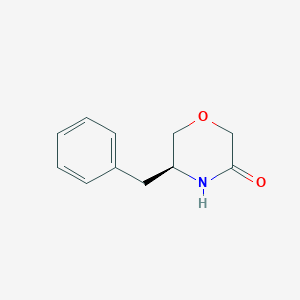

(5S)-5-benzylmorpholin-3-one

Übersicht

Beschreibung

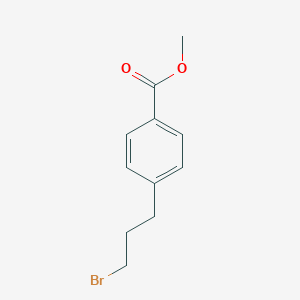

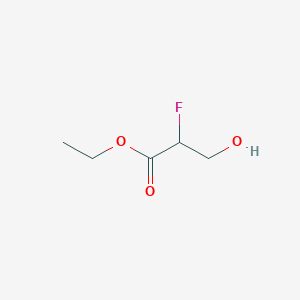

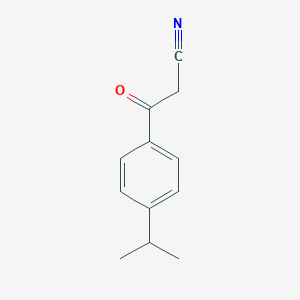

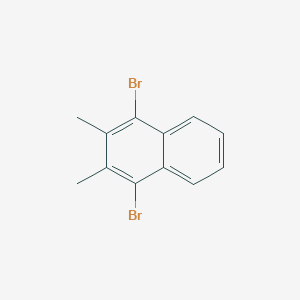

“(5S)-5-benzylmorpholin-3-one” is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is intended for research use only.

Synthesis Analysis

The synthesis of morpholines, including “(5S)-5-benzylmorpholin-3-one”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Wissenschaftliche Forschungsanwendungen

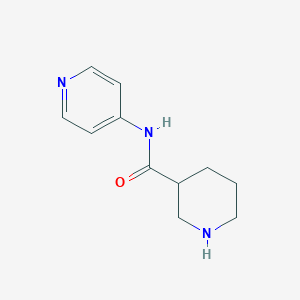

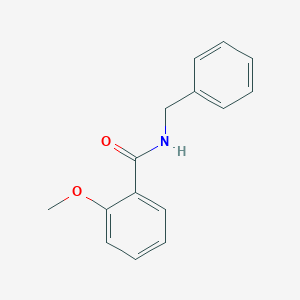

Anticancer, DNA Binding, and Antibacterial Agents : A study highlighted the synthesis and biological evaluation of derivatives for potential use as anticancer, antibacterial agents, and DNA binding compounds. The focus was on simple, efficient, and eco-friendly synthesis methods with enhanced activity and reduced side effects (Gupta et al., 2016).

Ring-Opening Polymerization and Drug Delivery : Another research explored the synthesis of a 3-benzylmorpholine-2,5-dione monomer from l-phenylalanine. This compound was then used in ring-opening polymerization to create poly(ester amide) polymers, which appear promising as drug delivery vehicles, especially for hydrophobic drugs featuring aromatic moieties (Göppert et al., 2022).

Chemical Genetics for Apoptosis Inducers : In chemical genetics, a cell- and caspase-based apoptosis induction assay was developed for identifying small molecules with apoptosis-inducing activities, including derivatives of 2-aminomethyl-4-benzylmorpholine. This research contributes to anticancer drug discovery and understanding signaling pathways and druggable targets (Cai et al., 2006).

Synthesis of Neurokinin Receptor Antagonists : A method was described for synthesizing (5S,6R)-6-alkyl-5-benzyloxy-2-piperidinones, used in the asymmetric syntheses of neurokinin substance P receptor antagonists and HIV protease inhibitors (Liu et al., 2004).

CCR3 Chemokine Receptor Antagonists : Research on acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine was conducted, focusing on CCR3 chemokine receptor antagonists. These compounds are significant in treating asthma and allergic rhinitis, with some showing high affinity in the 10 – 100 pM range (Expert Opinion on Therapeutic Patents, 2004).

Synthesis of Morpholine-3-Phosphonic Acids : The first diastereoselective total synthesis of 5-substituted morpholine-3-phosphonic acids was reported, using an innovative approach to introduce a dimethyl phosphonate group into 5-substituted morpholin-3-ones (Bonilla-Landa et al., 2014).

Eigenschaften

IUPAC Name |

(5S)-5-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFDUZBGQDAEP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-benzylmorpholin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)